(1R)-1-(4-chlorophenyl)-1,2-ethanediol chemical properties
(1R)-1-(4-chlorophenyl)-1,2-ethanediol chemical properties
An In-Depth Technical Guide to (1R)-1-(4-chlorophenyl)-1,2-ethanediol: Properties, Synthesis, and Applications
Introduction
(1R)-1-(4-chlorophenyl)-1,2-ethanediol, a chiral vicinal diol, has emerged as a pivotal building block in modern asymmetric synthesis. Its stereochemically defined structure, featuring a benzylic stereocenter and two versatile hydroxyl groups, makes it a valuable precursor for a range of high-value, enantiomerically pure compounds. The primary driver for its industrial and academic interest is its role as a key intermediate in the synthesis of (R)-eliprodil, a potent and promising neuroprotective agent investigated for the treatment of ischemic stroke.[1][2] The biological activity of eliprodil is intrinsically linked to its (R)-enantiomer, underscoring the critical importance of enantiopure starting materials like (1R)-1-(4-chlorophenyl)-1,2-ethanediol.[1]
This guide provides a comprehensive technical overview of (1R)-1-(4-chlorophenyl)-1,2-ethanediol, covering its fundamental physicochemical properties, spectroscopic characterization, state-of-the-art synthetic methodologies, and critical applications in drug development. It is intended for researchers, chemists, and process development scientists who require a detailed understanding of this important chiral intermediate.
Physicochemical and Structural Properties
The identity and physical characteristics of a chemical entity are foundational to its application and handling. (1R)-1-(4-chlorophenyl)-1,2-ethanediol is a white to off-white solid at room temperature, with its properties dictated by the substituted phenyl ring, the ethane backbone, and the two hydroxyl functional groups.
Core Chemical Identity
The fundamental identifiers for this compound are summarized below.
| Property | Value | Reference |
| CAS Number | 152142-03-5 | [3][4][5] |
| Molecular Formula | C₈H₉ClO₂ | [3][6][7] |
| Molecular Weight | 172.61 g/mol | [3][4][6] |
| IUPAC Name | (1R)-1-(4-chlorophenyl)ethane-1,2-diol | [8] |
| InChIKey | QIVMDIMEYSDOSD-QMMMGPOBSA-N | [4] |
| Synonyms | (R)-p-chlorophenyl-1,2-ethanediol (pCPED) | [1] |
Physical Properties
The physical state and solubility are critical parameters for reaction setup and purification processes.
| Property | Value | Reference |
| Melting Point | 83-84 °C | [5] |
| Boiling Point | 333 °C (Predicted) | [5] |
| Density | 1.328 g/cm³ (Predicted) | [5] |
| Flash Point | 155 °C | [5] |
| Storage Temp. | 2-8 °C | [5] |
| XLogP3-AA | 1.0 | [6] |
| Topological Polar Surface Area | 40.5 Ų | [6] |
Chemical Structure
The molecule's functionality is rooted in its three-dimensional structure, which features a single chiral center at the C1 position, conferring its optical activity.
Caption: Chemical structure of (1R)-1-(4-chlorophenyl)-1,2-ethanediol.
Spectroscopic and Analytical Characterization
Rigorous analytical control is essential to confirm the identity, purity, and stereochemical integrity of (1R)-1-(4-chlorophenyl)-1,2-ethanediol. A combination of spectroscopic and chromatographic techniques is employed for this purpose.
Spectroscopic Profile
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR is expected to show distinct signals for the aromatic protons on the chlorophenyl ring, a multiplet for the benzylic proton (CH-OH), signals for the methylene protons (CH₂-OH), and exchangeable peaks for the two hydroxyl protons. ¹³C NMR would confirm the presence of eight unique carbon atoms. 2D NMR techniques (e.g., COSY, HSQC) can be used to assign all proton and carbon signals definitively.
-
Infrared (IR) Spectroscopy : The IR spectrum is characterized by a broad absorption band in the 3200-3600 cm⁻¹ region, indicative of the O-H stretching of the hydroxyl groups. Strong absorptions corresponding to C-O stretching and aromatic C-H and C=C stretching are also expected. A vapor phase IR spectrum for the (1S)-enantiomer is publicly available.[7]
-
Mass Spectrometry (MS) : Electron ionization (EI) or electrospray ionization (ESI) mass spectrometry can be used to confirm the molecular weight. The mass spectrum would show the molecular ion peak (M⁺) and characteristic fragmentation patterns, including the loss of water and fragments corresponding to the chlorophenyl group.[6][7]
Enantiomeric Purity Determination
The most critical quality attribute for this chiral intermediate is its enantiomeric excess (%ee). Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for this analysis.[1][4]
-
Column Selection : A chiral stationary phase (CSP) column is required. Common choices include columns based on derivatized cellulose or amylose (e.g., Chiralcel® OD-H, Chiralpak® AD-H). The selection is empirical and must be optimized to achieve baseline separation of the two enantiomers.
-
Mobile Phase Preparation : A typical mobile phase consists of a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol). The ratio is optimized to balance resolution and retention time. A common starting point is 90:10 (v/v) hexane:isopropanol.
-
Sample Preparation : Prepare a stock solution of the diol in the mobile phase or a compatible solvent at a concentration of approximately 1 mg/mL. Ensure the sample is fully dissolved and filter through a 0.45 µm syringe filter before injection.
-
Instrument Setup :
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection: UV detector set to a wavelength where the chlorophenyl group absorbs strongly (e.g., 220 nm or 254 nm).
-
Injection Volume: 10 µL
-
-
Analysis : Inject a sample of the racemic standard to determine the retention times of both the (1R)- and (1S)-enantiomers. Subsequently, inject the sample of interest.
-
Calculation : The enantiomeric excess is calculated from the peak areas of the two enantiomers using the following formula: %ee = [ (Area(R) - Area(S)) / (Area(R) + Area(S)) ] * 100
Caption: Workflow for determining enantiomeric purity via chiral HPLC.
Synthesis and Chemical Reactivity
The efficient and stereoselective synthesis of (1R)-1-(4-chlorophenyl)-1,2-ethanediol is paramount for its utility. Biocatalysis has proven to be a superior method, offering high enantioselectivity and environmentally benign reaction conditions.
Biocatalytic Synthesis via Enantioconvergent Hydrolysis
The most effective route is the enantioconvergent hydrolysis of inexpensive racemic 4-chlorostyrene oxide (rac-pCSO).[1][2] This process utilizes a pair of epoxide hydrolases (EHs) with complementary stereoselectivities. One enzyme selectively hydrolyzes the (S)-epoxide to the (S)-diol, while the other selectively hydrolyzes the (R)-epoxide to the desired (R)-diol. By carefully selecting the enzymes and reaction conditions, the process can be driven to yield the (R)-diol with high yield and enantiomeric excess.[1]
Caption: Enantioconvergent hydrolysis of racemic epoxide to (R)-diol.
This protocol is adapted from a published gram-scale synthesis.[1][2] It utilizes recombinant E. coli cells expressing two different epoxide hydrolases.
-
Biocatalyst Preparation : Cultivate recombinant E. coli cells expressing an R-selective epoxide hydrolase (e.g., RpEHF361V) and cells expressing an S-selective epoxide hydrolase (e.g., PvEH1Z4X4-59). Harvest the cells by centrifugation and wash them to obtain wet cell pellets.
-
Reaction Medium : Prepare a buffered aqueous solution (e.g., 100 mM phosphate buffer, pH 7.0) containing a surfactant (e.g., 4% v/v Tween-20) to improve substrate solubility.
-
Reaction Setup : In a temperature-controlled reactor vessel at 25 °C, suspend the wet cells of both biocatalysts in the reaction medium. The optimal ratio of the two cell types must be predetermined (e.g., a 20:1 weight ratio of S-selective to R-selective cells was found to be effective).[1]
-
Substrate Addition : Add the racemic 4-chlorostyrene oxide substrate to the reaction mixture to a final concentration of up to 300 mM.[1]
-
Reaction Monitoring : Maintain the reaction at 25 °C with gentle agitation. Monitor the disappearance of the epoxide substrate and the formation of the diol product by HPLC or GC.
-
Work-up and Purification : Once the reaction is complete (typically within 5-10 hours), remove the cells by centrifugation. Extract the aqueous phase with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Final Purification : Purify the crude product by silica gel column chromatography to yield the pure (1R)-1-(4-chlorophenyl)-1,2-ethanediol.
Applications in Drug Development
The primary application of (1R)-1-(4-chlorophenyl)-1,2-ethanediol is as a chiral precursor in pharmaceutical synthesis.
Synthesis of (R)-Eliprodil
(R)-eliprodil is an NMDA receptor antagonist that has shown neuroprotective effects. The synthesis of its biologically active (R)-enantiomer relies on the stereochemistry of the starting diol. The diol's two hydroxyl groups serve as reactive handles for constructing the more complex structure of the final drug molecule. The transformation typically involves sequential protection, activation, and substitution steps to build the final API.
Caption: Role of the diol as a key precursor in API synthesis.
Safety, Handling, and Storage
Proper handling and storage are crucial to ensure the safety of laboratory personnel and maintain the integrity of the compound.
Hazard Identification
The compound is classified with several hazards according to the Globally Harmonized System (GHS).[3][6]
| Hazard Class | GHS Code | Signal Word | Hazard Statement |
| Acute Toxicity, Oral | H302 | Warning | Harmful if swallowed |
| Skin Corrosion/Irritation | H315 | Warning | Causes skin irritation |
| Serious Eye Damage/Irritation | H319 | Warning | Causes serious eye irritation |
| Specific Target Organ Toxicity | H335 | Warning | May cause respiratory irritation |
Handling and Personal Protective Equipment (PPE)
-
Engineering Controls : Handle in a well-ventilated area, preferably within a chemical fume hood.[9]
-
Eye/Face Protection : Wear chemical safety goggles conforming to EN 166 or NIOSH standards.[9]
-
Skin Protection : Wear impervious, chemical-resistant gloves (e.g., nitrile) and a lab coat. Avoid contact with skin.[9]
-
Respiratory Protection : If dust is generated or ventilation is inadequate, use a NIOSH-approved particulate respirator.
-
Hygiene : Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[10]
Storage
Store in a tightly sealed container in a cool, dry, and well-ventilated place.[9] The recommended storage temperature is between 2-8 °C to ensure long-term stability.[5]
First-Aid Measures
-
Inhalation : Move the person to fresh air. If not breathing, give artificial respiration. Seek medical attention.[11]
-
Skin Contact : Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.[6]
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[6]
-
Ingestion : Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[11]
Conclusion
(1R)-1-(4-chlorophenyl)-1,2-ethanediol is a high-value chiral building block with significant applications in the pharmaceutical industry. Its well-defined stereochemistry and versatile hydroxyl groups make it an ideal starting material for complex, enantiopure targets like (R)-eliprodil. The development of efficient biocatalytic production methods has made this compound more accessible, paving the way for its broader use in drug discovery and development. A thorough understanding of its chemical properties, analytical methods, and safety protocols is essential for its effective and safe utilization in a research and manufacturing environment.
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Frontiers in Bioengineering and Biotechnology. (2022). Gram-Scale Synthesis of (R)-P-Chlorophenyl-1,2-Ethanediol at High Concentration by a Pair of Epoxide Hydrolases. [Link]
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Fisher Scientific. Safety Data Sheet - Ethanediol. [Link]
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Loba Chemie. Safety Data Sheet - ETHANEDIOL AR. [Link]
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Chemsrc. 1,2-bis(4-chlorophenyl)ethane-1,2-diol CAS#:38152-44-2. [Link]
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Frontiers. Gram-Scale Synthesis of (R)-P-Chlorophenyl-1,2-Ethanediol at High Concentration by a Pair of Epoxide Hydrolases. [Link]
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The Review of Physical Chemistry of Japan. (1954). Studies on ethinylation reactions, II : synthesis of propargyl alcohol. [Link]
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